molecular formula C18H20N4O4 B13489800 5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13489800
M. Wt: 356.4 g/mol
InChI Key: DECSTYMGRXOHQC-UHFFFAOYSA-N
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Description

5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an isoindole core, a piperidine ring, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the following steps :

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a condensation reaction with a suitable dione.

    Attachment of the Amino Group: The amino group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but lacks the methylidenebutyl group.

    Lenalidomide: A well-known compound with a similar isoindole core and piperidine ring.

Uniqueness

5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H20N4O4/c1-10(6-7-19)9-20-11-2-3-12-13(8-11)18(26)22(17(12)25)14-4-5-15(23)21-16(14)24/h2-3,8,14,20H,1,4-7,9,19H2,(H,21,23,24)

InChI Key

DECSTYMGRXOHQC-UHFFFAOYSA-N

Canonical SMILES

C=C(CCN)CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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